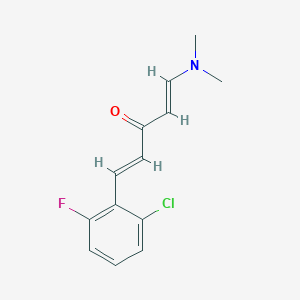
1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Descripción general
Descripción
1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Clomiphene or Clomid and is widely used as a research chemical. The compound is a non-steroidal fertility drug that is used to stimulate ovulation in women. However,
Mecanismo De Acción
The mechanism of action of Clomiphene involves binding to estrogen receptors in the hypothalamus and blocking the negative feedback mechanism of estrogen. This results in an increase in the production of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). This, in turn, stimulates the ovaries to produce mature follicles and ovulate.
Biochemical and Physiological Effects:
Clomiphene has several biochemical and physiological effects. It increases the production of GnRH, FSH, and LH, which stimulates the ovaries to produce mature follicles and ovulate. In addition, Clomiphene also increases the production of testosterone in men, which can improve fertility. Clomiphene has also been shown to have anti-estrogenic effects, which can be beneficial in the treatment of breast cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clomiphene has several advantages for lab experiments. It is a well-studied compound that has been extensively used in scientific research. It is also readily available and relatively inexpensive. However, Clomiphene has some limitations for lab experiments. It has a narrow therapeutic window and can cause adverse effects at higher doses. In addition, Clomiphene has a long half-life, which can make it difficult to control the dose.
Direcciones Futuras
There are several future directions for the research on Clomiphene. One potential application is in the treatment of polycystic ovary syndrome (PCOS). Clomiphene has been shown to be effective in inducing ovulation in women with PCOS. Another potential application is in the treatment of male hypogonadism. Clomiphene has been shown to increase testosterone levels in men with hypogonadism. Finally, there is potential for the development of new analogs of Clomiphene that have improved efficacy and safety profiles.
Conclusion:
In conclusion, Clomiphene is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a well-studied compound that has been extensively used in scientific research. Clomiphene has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on Clomiphene, including the treatment of PCOS and male hypogonadism, and the development of new analogs.
Aplicaciones Científicas De Investigación
Clomiphene has been extensively used in scientific research due to its potential applications in various fields. One of the major applications of Clomiphene is in the field of reproductive medicine. Clomiphene is used to induce ovulation in women who have difficulty conceiving. In addition, Clomiphene has also been used in the treatment of male infertility by increasing the production of testosterone.
Propiedades
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-16(2)9-8-10(17)6-7-11-12(14)4-3-5-13(11)15/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHIVQJKOJIYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167880 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
647825-32-9 | |
| Record name | 1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)-1,4-pentadien-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=647825-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-6-fluorophenyl)-5-(dimethylamino)-1,4-pentadien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701167880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




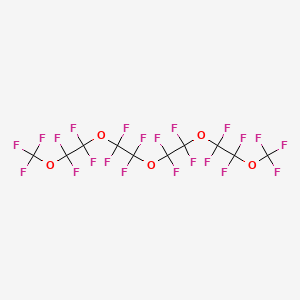
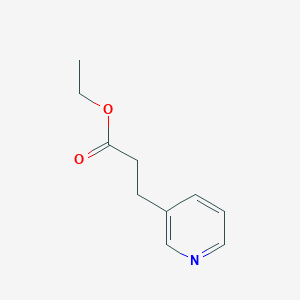
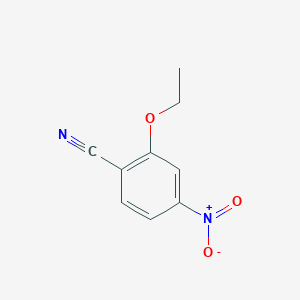
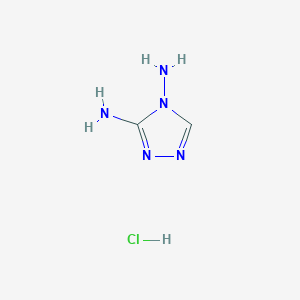

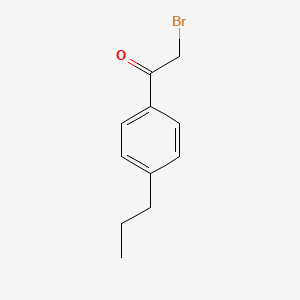
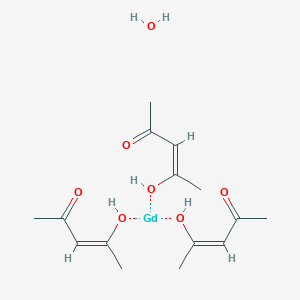

![4-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042511.png)

![1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}piperidino)propan-2-ol](/img/structure/B3042515.png)
![2-chloro-N-(2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}phenyl)acetamide](/img/structure/B3042517.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B3042518.png)